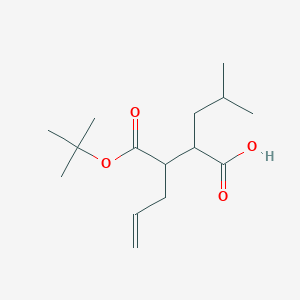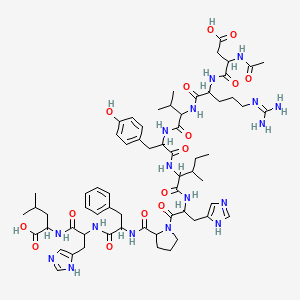
H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is notable for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. The sequence includes both D- and L-forms of amino acids, which can influence its structural properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are employed to ensure high efficiency and reproducibility. These machines automate the repetitive cycles of coupling and deprotection, significantly reducing the time and labor required for peptide synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH: can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized using reagents like hydrogen peroxide or performic acid, potentially leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-directed mutagenesis reagents like oligonucleotides and DNA polymerases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Wissenschaftliche Forschungsanwendungen
H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH: has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Materials Science: Incorporated into hydrogels and other biomaterials to enhance their mechanical properties and biocompatibility.
Biotechnology: Utilized in the development of peptide-based sensors and diagnostic tools.
Wirkmechanismus
The mechanism by which H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The presence of both D- and L-forms of amino acids can affect its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
H-DL-Val-Gly-DL-Val-DL-Ala-DL-Pro-Gly-OH: can be compared with other peptides like Val-Gly-Val-Ala-Pro-Gly (a repeating peptide in elastin). While both peptides share similar sequences, the inclusion of D-forms in This compound can result in different structural and functional properties. Other similar compounds include:
Val-Gly-Val-Ala-Pro-Gly: Known for its role in elastin and its chemotactic activity for fibroblasts and monocytes.
Gly-Pro-Gly: A simpler peptide often used in studies of collagen and other structural proteins.
Conclusion
This compound: is a versatile peptide with a wide range of applications in scientific research. Its unique sequence, incorporating both D- and L-forms of amino acids, makes it a valuable tool for studying protein structure and function, as well as for developing new materials and therapeutic agents.
Eigenschaften
IUPAC Name |
2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCSROTYKMPBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)





![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)
![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)
